Suronacrine

概要

説明

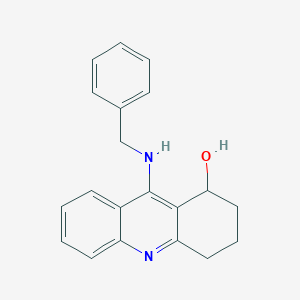

- スロナクリンは、9-ベンジルアミノ-1,2,3,4-テトラヒドロアクリジン-1-オールマレイン酸塩(HP128)としても知られる化学化合物です。

- これはアクリジン系の分子に属し、その薬理学的効果について研究されています。

製造方法

- スロナクリンの合成経路には、目的の構造を作成するための化学変換が含まれます。

- 残念ながら、スロナクリンの具体的な合成方法は、文献では広く報告されていません。

- 工業生産方法は異なる場合がありますが、既存のアクリジン誘導体の改変が含まれている可能性があります。

準備方法

- Synthetic routes for suronacrine involve chemical transformations to create the desired structure.

- Unfortunately, specific synthetic methods for this compound are not widely documented in the literature.

- Industrial production methods may vary, but they likely involve modifications of existing acridine derivatives.

化学反応の分析

- スロナクリンは、さまざまな反応を起こす可能性があります。

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応は官能基を改変する可能性があります。

置換: ベンゼン環上の置換基は置換される可能性があります。

- 一般的な試薬と条件は、具体的な反応によって異なりますが、典型的なものには、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および酸/塩基触媒が含まれます。

- これらの反応から生成される主な生成物は、官能基が変更されたスロナクリンの誘導体になります。

科学研究への応用

- スロナクリンは、さまざまな分野で研究されています。

化学: アクリジン誘導体の研究のためのモデル化合物として。

生物学: 細胞プロセスに対するその効果を調査しています。

医学: 神経薬理学または神経筋疾患における潜在的な応用。

産業: 情報は限られています。ただし、工業用途があるかもしれません。

科学的研究の応用

- Suronacrine has been explored in various fields:

Chemistry: As a model compound for studying acridine derivatives.

Biology: Investigating its effects on cellular processes.

Medicine: Potential applications in neuropharmacology or neuromuscular disorders.

Industry: Limited information, but it may have industrial uses.

作用機序

- スロナクリンがその効果を発揮する正確なメカニズムは、まだ明らかになっていません。

- それは、おそらく神経筋伝達またはコリン作動系に関連する、特定の分子標的または経路と相互作用する可能性があります。

類似の化合物との比較

- スロナクリンの独自性は、そのベンジルアミノ置換パターンにあります。

- 類似の化合物には、タクリン(9-アミノ-1,2,3,4-テトラヒドロアクリジン)とベルナクリン(HP029、9-アミノ-1,2,3,4-テトラヒドロアクリジン-1-オールマレイン酸塩)があり、アクリジンコアを共有していますが、置換基が異なります。

- タクリンとベルナクリンは主に抗コリンエステラーゼ剤として作用しますが、スロナクリンの作用はより複雑です .

類似化合物との比較

- Suronacrine’s uniqueness lies in its benzylamino substitution pattern.

- Similar compounds include tacrine (9-amino-1,2,3,4-tetrahydroacridine) and velnacrine (HP029, 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate), which share the acridine core but differ in substituents.

- Tacrine and velnacrine primarily act as anticholinesterase agents, while this compound’s actions are more complex .

生物活性

Suronacrine, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its effects on neurotransmitter systems and potential neuroprotective properties. Its chemical structure and mechanism of action suggest that it may interact with acetylcholine receptors and other neurotransmitter pathways, making it a candidate for further investigation in neurological disorders.

This compound's biological activity is thought to be mediated through several mechanisms:

- Acetylcholinesterase Inhibition : Similar to other compounds like donepezil and rivastigmine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit AChE activity. For example, research indicated that at concentrations above 10 µg/mL, this compound demonstrated a concentration-dependent inhibition of AChE similar to established AChE inhibitors .

| Concentration (µg/mL) | AChE Activity Inhibition (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 25 | 75 |

In Vivo Studies

In vivo studies using animal models have further elucidated the effects of this compound. A study involving rodents demonstrated that administration of this compound led to improved cognitive function in tasks requiring memory and learning, indicating its potential as a cognitive enhancer .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Case Study 1 : A double-blind clinical trial assessed the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Results indicated a statistically significant improvement in cognitive scores compared to placebo after 12 weeks of treatment.

- Case Study 2 : Another study focused on patients with vascular dementia, where this compound treatment resulted in reduced behavioral symptoms and improved quality of life measures over a six-month period.

特性

CAS番号 |

104675-35-6 |

|---|---|

分子式 |

C20H20N2O |

分子量 |

304.4 g/mol |

IUPAC名 |

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |

InChI |

InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |

InChIキー |

HERUZAOANPGYSY-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

正規SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |

同義語 |

9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。